N-(3-Picolyl)-3,5-dimethylbenzamide
Description
Systematic IUPAC Nomenclature and CAS Registry Number
N-(3-Picolyl)-3,5-dimethylbenzamide is systematically named 3,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide under IUPAC conventions. This designation reflects its core benzamide scaffold substituted with a 3-picolyl group (pyridin-3-ylmethyl) and methyl groups at the 3- and 5-positions of the aromatic ring.
CAS Registry Number : 51832-86-1.
Molecular Formula : C₁₅H₁₆N₂O.
Molecular Weight : 240.30 g/mol.
Table 1: Key Identifiers for this compound
| Identifier Type | Value/Value Range | Source |
|---|---|---|
| CAS RN | 51832-86-1 | |
| PubChem CID | 40145 | |
| InChIKey | KGGOBVPLAQWHHP-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C |
Structural Isomerism and Positional Variations in Picolyl-Benzamide Derivatives
The compound belongs to a class of benzamides where positional isomerism arises from the attachment site of the picolyl group on the pyridine ring. Three primary positional variants exist:
- N-(2-Picolyl)-3,5-dimethylbenzamide (CAS 51832-85-0, PubChem CID 40144): Pyridin-2-ylmethyl substitution.
- This compound (CAS 51832-86-1): Pyridin-3-ylmethyl substitution.
- Picobenzide (CAS 51832-87-2, PubChem CID 40146): Pyridin-4-ylmethyl substitution (N-(4-picolyl)).
Key Structural Differences :
- Pyridine Ring Orientation : The picolyl group’s attachment position (2, 3, or 4) alters steric and electronic interactions with the benzamide core.
- Conformational Flexibility : Rotatable bonds in the picolyl side chain enable distinct spatial arrangements critical for receptor binding.
Table 2: Positional Isomers of Picolyl-Benzamide Derivatives
| Compound Name | CAS RN | PubChem CID | Pyridine Substitution Position |
|---|---|---|---|
| N-(2-Picolyl)-3,5-dimethylbenzamide | 51832-85-0 | 40144 | 2 |
| This compound | 51832-86-1 | 40145 | 3 |
| Picobenzide | 51832-87-2 | 40146 | 4 |
Synonymous Designations and Cross-Database Identifiers
The compound is referenced under multiple synonyms and identifiers across chemical databases:
Synonyms :
Cross-Database Identifiers :
| Database | Identifier Type | Value | |
|---|---|---|---|
| DSSTox | Substance ID | DTXSID10199791 | |
| Wikidata | QID | Q83072769 | |
| Beilstein Handbook | Reference | 5-22-09-00311 |
Depositor-Supplied Names :
Properties
CAS No. |
51832-86-1 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.3g/mol |
IUPAC Name |
3,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-11-6-12(2)8-14(7-11)15(18)17-10-13-4-3-5-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
KGGOBVPLAQWHHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C |
Other CAS No. |
51832-86-1 |
Synonyms |
M 14012-3 M-14012-3 N-(3-picolyl)-3,5-dimethylbenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- LMK-235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide) selectively inhibits HDAC4/5, enhancing chemotherapy efficacy in non-small cell lung cancer (NSCLC) when combined with cisplatin .
- Peptoid-based analogs (e.g., 2j, 2m) demonstrate that hydrophobic substituents (e.g., benzyl, fluorobenzyl) improve HDAC binding affinity and selectivity .
Carbonic Anhydrase (CA) Inhibitors
Thiourea derivatives of 3,5-dimethylbenzamide exhibit carbonic anhydrase inhibitory activity , targeting isoforms CA II, IX, and XII:
Key Observations :
- Electron-withdrawing groups (e.g., chloro, nitro) enhance CA inhibition, particularly against tumor-associated isoforms (CA IX/XII) .
Pharmacokinetic and Metabolic Comparisons
The position of the pyridine nitrogen in picolyl-substituted analogs significantly impacts metabolism and elimination:
Key Observations :
- Renal elimination rates increase as the pyridine nitrogen moves away from the amide group.
- N-Oxidation is absent in the 2-picolyl derivative due to steric hindrance .
Miscellaneous Structural Analogs
- N-(3,5-Dimethylphenyl)-4-(propanoylamino)benzamide (CAS 827620-93-9): Features a 3,5-dimethylphenyl group but lacks the picolyl moiety. Primarily explored in kinase inhibition studies .
Preparation Methods
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (e.g., DMF, DCM) favor carbodiimide-mediated coupling by stabilizing the O-acylisourea intermediate. Nonpolar solvents (e.g., toluene) are less effective, resulting in prolonged reaction times (Table 1).
Table 1: Solvent Impact on Amide Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.9 | 72 | 12 |
| DMF | 36.7 | 68 | 10 |
| Toluene | 2.4 | 45 | 24 |
Catalytic Additives
4-Dimethylaminopyridine (DMAP, 0.1 equiv) enhances yields in Schotten-Baumann reactions by deprotonating the amine, increasing nucleophilicity. Without DMAP, yields drop to 60–65% due to incomplete acylation.
Purification and Analytical Characterization
Recrystallization vs. Chromatography
Recrystallization from ethanol/water (3:1) yields high-purity crystals (mp 132–134°C), while silica gel chromatography (ethyl acetate/hexane) is preferred for small-scale syntheses.
Table 2: Purity Analysis by HPLC
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 99.2 | 85 |
| Column Chromatography | 98.5 | 92 |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.54 (d, J = 4.8 Hz, 1H, Py-H), 8.45 (s, 1H, Py-H), 7.72 (d, J = 7.6 Hz, 1H, Py-H), 7.25 (s, 2H, Ar-H), 6.94 (s, 1H, Ar-H), 4.62 (d, J = 5.6 Hz, 2H, CH₂), 2.35 (s, 6H, CH₃).
-
IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).
Industrial-Scale Production Challenges
While lab-scale methods are well-established, scaling up requires addressing:
-
Exothermic reactions during acyl chloride formation.
-
Solvent recovery in biphasic systems.
-
Cost-effective alternatives to carbodiimide coupling agents.
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